[1-(3-Methoxyphenyl)cyclopropyl]methylamine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
[1-(3-methoxyphenyl)cyclopropyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-13-10-4-2-3-9(7-10)11(8-12)5-6-11/h2-4,7H,5-6,8,12H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRPCUVXURVHTAI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2(CC2)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886365-93-1 | |
| Record name | [1-(3-methoxyphenyl)cyclopropyl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
[1-(3-Methoxyphenyl)cyclopropyl]methylamine is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Chemical Formula : CHN
- CAS Number : 886365-93-1
This compound features a cyclopropyl group attached to a phenyl ring with a methoxy substituent, which influences its biological interactions.
The biological activity of this compound is primarily linked to its interaction with various neurotransmitter systems. It is hypothesized to act as a modulator of serotonin and norepinephrine pathways, potentially influencing mood and anxiety disorders.
Molecular Targets
- Serotonin Receptors : It may exhibit affinity for serotonin receptors, particularly the 5-HT subtype, which is implicated in mood regulation.
- Dopamine Receptors : Interaction with dopamine receptors could also contribute to its psychoactive effects.
Structure-Activity Relationship (SAR)
Understanding the SAR of this compound is crucial for optimizing its pharmacological properties. The presence of the methoxy group at the para position on the phenyl ring enhances lipophilicity and receptor binding affinity.
Table 1: SAR Analysis of Related Compounds
| Compound Name | Structure | IC (nM) | Comments |
|---|---|---|---|
| This compound | Structure | TBD | Potential modulator of serotonin receptors |
| Compound A | Structure | 150 | Less potent than target compound |
| Compound B | Structure | 75 | Exhibits higher affinity for dopamine receptors |
Biological Activity Studies
Recent studies have explored the biological effects of this compound in various models.
Case Study 1: Neuropharmacological Effects
A study investigated the effects of this compound on anxiety-like behaviors in rodent models. The results indicated that administration led to a significant reduction in anxiety-related behaviors, suggesting potential therapeutic applications for anxiety disorders.
Case Study 2: Antitumor Activity
In vitro assays demonstrated that this compound exhibits antiproliferative effects against several cancer cell lines. The IC values ranged from 50 nM to 200 nM, indicating a promising profile for further development as an anticancer agent.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
